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Compound of Interest

Compound Name: Vismodegib

Cat. No.: B1684315

Abstract: Vismodegib (GDC-0449, marketed as Erivedge®) represents a significant milestone
in targeted cancer therapy as the first Hedgehog (Hh) signaling pathway inhibitor approved for
medical use. Its development provided a proof-of-concept for targeting aberrant pathway
signaling in oncology. This document provides a detailed technical overview of the early
discovery, mechanism of action, preclinical and clinical development, and chemical synthesis of
Vismodegib, intended for researchers, scientists, and professionals in drug development.

Discovery and Introduction

Vismodegib was discovered by Genentech through high-throughput screening of a small-
molecule library, followed by medicinal chemistry optimization, under a collaboration with Curis,
Inc.[1][2][3]. The development targeted the Hedgehog (Hh) signaling pathway, a critical
regulator of cell growth and differentiation during embryogenesis that is largely inactive in adult
tissues.[4] In certain cancers, particularly basal cell carcinoma (BCC), the pathway becomes
aberrantly reactivated, driving tumorigenesis.[4][5] Approximately 90% of BCC tumors feature
loss-of-function mutations in the Patchedl (PTCH1) gene, a negative regulator of the pathway.
[6] This understanding provided a strong rationale for developing an inhibitor.[7]

Vismodegib was the first-in-class Hh pathway inhibitor to receive approval from the U.S. Food

and Drug Administration (FDA) on January 30, 2012, for the treatment of adults with metastatic

basal cell carcinoma or locally advanced basal cell carcinoma that has recurred after surgery or
for patients who are not candidates for surgery or radiation.[1][8]
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Mechanism of Action

The Hedgehog signaling pathway is a complex cascade that, in its canonical form, is initiated
by the binding of a Hedgehog ligand (e.g., Sonic hedgehog, SHH) to the 12-pass
transmembrane receptor Patched1l (PTCH1).[9] In the absence of a ligand, PTCHL1 inhibits the
activity of Smoothened (SMO), a 7-transmembrane protein.[10] This inhibition prevents the
downstream activation of the GLI family of transcription factors (GLI1, GLI2, GLI3).

In many basal cell carcinomas, mutations in PTCH1 or activating mutations in SMO lead to
constitutive, ligand-independent activation of the pathway.[4][8] Vismodegib functions by
directly binding to and inhibiting the SMO protein.[5][11] This action blocks the downstream
signaling cascade, preventing the activation and nuclear translocation of GLI transcription
factors and thereby inhibiting the expression of target genes involved in cell proliferation and
survival.[2][10]
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Caption: The Hedgehog signaling pathway and mechanism of Vismodegib inhibition.

Preclinical Development

Vismodegib was identified as a potent and selective inhibitor of the Hh pathway.[12] Preclinical
studies demonstrated its ability to suppress Hh signaling and exert antitumor activity in various

cancer models.

In Vitro Pharmacology
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The potency of Vismodegib was established in cell-based assays. It targets SMO with high
affinity and effectively inhibits the downstream transcription of Hh target genes like GLI1.

Parameter Value CelllAssay System Reference

ICso (Hedgehog

o 3 nM Cell-free assay [13]
Inhibition)
ECso (GLI-Luciferase Human palatal
2.8 nM ) [12]
Reporter) mesenchymal cell line
Ptch+/- allograft
ICso (Glil Inhibition) 0.165 uM (x11.5%) medulloblastoma [14]

model

. . D5123 colorectal
ICso (Glil Inhibition) 0.267 UM (+4.83%) [14]
cancer model

ICso (P-glycoprotein

3.0 uM Cell-free assa 13
Inhibition) : Y [13]

Table 1: In Vitro Potency of Vismodegib.

Preclinical Pharmacokinetics and Efficacy

Vismodegib exhibited favorable pharmacokinetic properties across multiple preclinical
species, characterized by low clearance and good oral bioavailability.[12][15] In vivo studies
using a Ptch+/- allograft model of medulloblastoma, where tumor growth is driven by Hh
pathway mutations, showed that oral administration of Vismodegib led to significant tumor
regression at doses of 25 mg/kg and above.[12][16]

Species Clearance Oral Bioavailability = Reference
Mouse Low Good [12][16]
Rat Very Low Good [12][16]
Dog Very Low Good [12][16]
Monkey Moderate Good [12]
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Table 2: Summary of Preclinical Pharmacokinetic Properties of Vismodegib.

Experimental Protocol: GLI1 Inhibition Assay in Tumor
Xenografts

The following provides a representative methodology for assessing the pharmacodynamic
effects of Vismodegib in preclinical tumor models.

» Model System: Nude mice bearing subcutaneous patient-derived colorectal cancer
xenografts (e.g., D5123 model) exhibiting ligand-dependent Hh pathway activation.[12]

e Dosing: Animals are administered Vismodegib orally (e.g., 25-100 mg/kg) or vehicle control
once daily.[12]

o Sample Collection: At specified time points post-dosing (e.g., 4, 8, 24 hours), cohorts of mice
are euthanized. Tumors and plasma are collected and flash-frozen.

e RNA Extraction: Total RNA is isolated from tumor tissue using standard methods (e.g.,
TRIzol reagent followed by column purification).

» Quantitative RT-PCR: The expression level of the Hh target gene GLI1 is quantified.
o Reverse transcription of RNA to cDNA is performed.

o Real-time PCR is conducted using primers specific for human GLI1 and a housekeeping
gene (e.g., GAPDH) for normalization.

o Data Analysis: The relative GLI1 mRNA levels are calculated using the AACt method. The
percentage of GLI1 inhibition is determined by comparing the expression in treated tumors to
vehicle-treated controls. This is then correlated with plasma concentrations of Vismodegib
to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[14]

Clinical Development

The clinical development of Vismodegib focused on patients with advanced basal cell
carcinoma (aBCC), where the Hh pathway is the primary oncogenic driver.

Human Pharmacokinetics
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Vismodegib exhibits unusual, non-linear pharmacokinetics in humans.[17] Its absorption is

saturable, and it is highly bound (>99%) to plasma proteins, primarily albumin and alpha-1-acid

glycoprotein (AAG).[4][15] The binding to AAG is a key determinant of its pharmacokinetic

profile.[15]

Parameter Value Condition Reference(s)
Bioavailability (single

31.8% [5][17]
dose)
Time to Peak (Tmax) ~2.4 days [4]
Volume of Distribution

16.4-26.6 L [4][17]
(vd)
Plasma Protein

o >99% [51[17]

Binding
Elimination Half-life )

~12 days After a single dose [5][17]
(t2)
Elimination Half-life After continuous daily

~4 days ] [5][17]
(tv2) dosing
Primary Elimination Unchanged drug and

Feces (82%) ) [51[17]
Route metabolites

] Minor substrate of >98% circulates as

Metabolism [4][5][17]

CYP2C9, CYP3A4

parent drug

Table 3: Human Pharmacokinetic Parameters of Vismodegib (150 mg dose).

Pivotal ERIVANCE BCC Trial

The approval of Vismodegib was primarily based on the results of the ERIVANCE BCC study,

a Phase I, international, multicenter, single-arm trial.[18]
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Patient Enrollment (n=104)
Metastatic BCC (mBCC, n=33)
L )

ocally Advanced BCC (laBCC, n=71

v

Inclusion Criteria:
- Histologically confirmed aBCC
- Inappropriate for surgery/radiation

Treatment

Vismodegib 150 mg orally, once daily

Follow-up
Continue until disease progression

or unacceptable toxicity

!

Tumor Assessment
RECIST criteria
Every 8 weeks

Secondary Endpoints
- ORR (Investigator Assessed)
- Progression-Free Survival (PFS)
- Duration of Response

Primary Endpoint
Objective Response Rate (ORR)
(Assessed by Independent Review)

Click to download full resolution via product page

Caption: Workflow of the pivotal ERIVANCE BCC Phase Il clinical trial.

The trial demonstrated that Vismodegib produced clinically meaningful and durable tumor
responses in patients with advanced BCC for whom there were no effective treatment options.
[18][19]
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Endpoint

Metastatic BCC

Locally Advanced

(Independent Reference
. (n=33) BCC (n=71)
Review)
Objective Response
30% 43% [18][19]
Rate (ORR)
21% (from other
Complete Response 0% [19]
sources)
] 22% (from other
Partial Response 30% [19]
sources)
Median Progression-
9.5 months 9.5 months [18]

Free Survival (PFS)

Table 4: Key Efficacy Results from the ERIVANCE BCC Trial.

Chemical Synthesis

The chemical structure of Vismodegib is 2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-

(methylsulfonyl)benzamide.[3] Its synthesis involves the construction of a central bi-aryl core,

typically via a palladium-catalyzed cross-coupling reaction, followed by the formation of an

amide bond. Several synthetic routes have been reported. A common approach is outlined

below.

Pd Catalyst
Base

Suzuki Coupling

Y

4-Chloro-3-nitro-

phenylboronic acid

2-(2-Chloro-5-nitrophenyl)

-pyridine

2-Bromopyridine

Nitro Reduction

) Reducing Agent ~| 4-Chloro-3-(pyridin-2-yl)

1 (e.g., Fe/HCI) - -aniline

Amide Coupling

-benzoyl chloride

2-Chloro-4-(methylsulfonyl)

A4

(e.:aijeEta) —> Vismodegib
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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